2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
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Overview
Description
“2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles, including “2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Proteomics Research
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or small molecules that interact with proteins, aiding in the identification and understanding of protein functions.
Agrochemical Research
The ethoxyphenyl moiety of this compound is known to be an intermediate in the synthesis of certain agrochemicals, such as pesticides . Researchers can explore its efficacy and safety as a component of new agrochemical formulations.
Mechanism of Action
Target of Action
The primary targets of 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid are currently unknown. This compound belongs to the class of organic compounds known as thiazoles, which are aromatic heterocyclic compounds containing a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Thiazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid.
Result of Action
Given the broad-spectrum biological activities of thiazole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of the compound, potentially influencing its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-11-5-3-9(4-6-11)13-14-10(8-18-13)7-12(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXSDGSCKFBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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